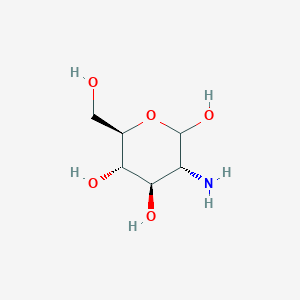

2-Amino-2-Desoxi-D-Glucopiranosa

Descripción general

Descripción

La glucosamina es un aminoazúcar natural que juega un papel crucial en la síntesis bioquímica de proteínas y lípidos glicosilados. Es un componente clave de los glucosaminoglicanos, que son esenciales para la formación y el mantenimiento del cartílago y otros tejidos conectivos. La glucosamina se encuentra comúnmente en el fluido que rodea las articulaciones y es ampliamente reconocida por sus posibles beneficios para promover la salud de las articulaciones y aliviar los síntomas de la osteoartritis .

Mecanismo De Acción

El mecanismo de acción de la glucosamina implica su función como precursor de los glucosaminoglicanos, que son componentes esenciales del cartílago. Al proporcionar los bloques de construcción necesarios para la síntesis de estas macromoléculas, la glucosamina ayuda a mantener la integridad estructural del cartílago. Además, la glucosamina exhibe propiedades antiinflamatorias al reducir la producción de moléculas proinflamatorias como las prostaglandinas y las citocinas . También influye en diversas vías de señalización, incluida la vía de la cinasa regulada por señales extracelulares, que juega un papel en el metabolismo del cartílago .

Aplicaciones Científicas De Investigación

La glucosamina tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En medicina, se estudia ampliamente por su potencial para aliviar los síntomas de la osteoartritis al promover la salud del cartílago y reducir la inflamación . En química, la glucosamina se utiliza como precursor para la síntesis de varios glucosaminoglicanos y glicoproteínas. En las industrias alimentaria y cosmética, se utiliza por sus propiedades hidratantes y antiinflamatorias .

Análisis Bioquímico

Biochemical Properties

2-Amino-2-Deoxy-D-Glucopyranose interacts with various enzymes, proteins, and other biomolecules. It is a key substrate for the enzyme L-cysteine:1D-myo-inositol 2-amino-2-deoxy-alpha-D-glucopyranoside ligase, which is involved in the biosynthesis of mycothiol . It also plays a role in the production of glycosaminoglycans, proteoglycans, and glycolipids .

Cellular Effects

The cellular effects of 2-Amino-2-Deoxy-D-Glucopyranose are diverse and significant. It influences cell function by participating in the synthesis of essential macromolecules. For instance, it is involved in the production of glycosaminoglycans, which are major components of the extracellular matrix and play crucial roles in cell signaling .

Molecular Mechanism

At the molecular level, 2-Amino-2-Deoxy-D-Glucopyranose exerts its effects through various mechanisms. It is a substrate for several enzymes, participating in enzymatic reactions that lead to the synthesis of important biomolecules . For example, it is involved in the formation of UDP-N-acetylglucosamine, a critical molecule in the biosynthesis of glycosaminoglycans and proteoglycans .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-Deoxy-D-Glucopyranose can change over time. For instance, its role in the synthesis of glycosaminoglycans may influence the long-term behavior of cells, affecting processes such as cell proliferation and differentiation .

Metabolic Pathways

2-Amino-2-Deoxy-D-Glucopyranose is involved in the hexosamine biosynthetic pathway, leading to the formation of UDP-N-acetylglucosamine . This pathway plays a crucial role in the production of glycosaminoglycans, proteoglycans, and glycolipids .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La glucosamina se puede sintetizar mediante diversos métodos, incluida la extracción química y la fermentación microbiana. El método tradicional implica la hidrólisis de la quitina, un polisacárido que se encuentra en los exoesqueletos de los crustáceos, utilizando ácidos fuertes como el ácido clorhídrico a altas temperaturas . Este proceso produce clorhidrato de glucosamina, que se puede purificar posteriormente.

Métodos de Producción Industrial: En entornos industriales, la glucosamina a menudo se produce mediante fermentación microbiana. Este método implica el uso de microorganismos genéticamente modificados, como Aspergillus niger, para convertir la glucosa en glucosamina. La catálisis enzimática utilizando enzimas quitinolíticas es otro enfoque, donde la quitina se hidroliza directamente para producir glucosamina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La glucosamina experimenta diversas reacciones químicas, incluida la oxidación, la reducción y la sustitución. Por ejemplo, se puede oxidar para formar ácido glucosámico o reducir para formar glucosaminitol. Las reacciones de sustitución implican el reemplazo de grupos hidroxilo con otros grupos funcionales, como la acetilación para formar N-acetilglucosamina .

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen ácido nítrico y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: El anhídrido acético se utiliza comúnmente para reacciones de acetilación.

Productos Principales:

Oxidación: Ácido glucosámico

Reducción: Glucosaminitol

Sustitución: N-acetilglucosamina

Comparación Con Compuestos Similares

La glucosamina a menudo se compara con su derivado acetilado, la N-acetilglucosamina. Si bien ambos compuestos comparten estructuras y funciones similares, la N-acetilglucosamina es más estable y tiene una mayor biodisponibilidad . Otros compuestos similares incluyen sulfato de condroitina y metilsulfonilmetano, que también se utilizan en suplementos para la salud de las articulaciones. La glucosamina es única en su capacidad para contribuir directamente a la síntesis de glucosaminoglicanos, lo que la convierte en un componente vital para la salud del cartílago .

Compuestos Similares:

- N-acetilglucosamina

- Sulfato de condroitina

- Metilsulfonilmetano

Actividad Biológica

Glucosamine is a naturally occurring amino sugar that plays a critical role in the synthesis of glycosaminoglycans (GAGs), which are essential components of cartilage and synovial fluid. Its biological activity has been extensively studied, particularly in the context of osteoarthritis (OA), inflammation, and metabolic health. This article explores the multifaceted biological effects of glucosamine, supported by recent research findings, case studies, and data tables.

1. Cartilage Protection and Anabolic Effects

Glucosamine is primarily recognized for its anabolic effects on cartilage. It serves as a substrate for the synthesis of GAGs, including hyaluronic acid (HA) and proteoglycans, which are vital for maintaining cartilage integrity. Studies have shown that glucosamine can:

- Inhibit Catabolic Enzymes: Glucosamine has been demonstrated to inhibit matrix metalloproteinases (MMPs) and aggrecanases, enzymes responsible for cartilage degradation. For instance, it significantly reduces the expression of aggrecanase-2 in chondrocytes exposed to inflammatory cytokines like IL-1β .

- Enhance Chondrocyte Function: In human chondrocytes, glucosamine promotes the production of HA and modulates signal transduction pathways involved in inflammation and oxidative stress .

2. Anti-inflammatory Properties

Glucosamine exhibits anti-inflammatory effects by modulating various signaling pathways. It has been shown to:

- Inhibit NF-κB Signaling: This pathway is crucial for the expression of pro-inflammatory cytokines. Glucosamine's ability to prevent the demethylation of CpG sites in the IL-1β promoter leads to reduced IL-1β expression, thereby mitigating inflammation .

- Reduce Oxidative Stress: Research indicates that glucosamine can lower reactive oxygen species (ROS) levels in chondrocytes, enhancing their antioxidant defenses .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of glucosamine in managing OA symptoms and improving joint health.

Table 1: Summary of Clinical Studies on Glucosamine

Case Studies

Several case studies provide further insights into glucosamine's biological activity:

- A study involving patients with knee OA found that those taking glucosamine reported a higher percentage of pain relief compared to placebo groups (64% vs. 60%) after a treatment period .

- Long-term glucosamine use was linked to a significantly lower risk of cardiovascular diseases and Type 2 Diabetes, highlighting its broader metabolic benefits beyond joint health .

Comparative Analysis with Other Compounds

Glucosamine is often compared with other supplements like chondroitin sulfate regarding their effects on joint health.

Table 2: Comparative Efficacy of Glucosamine vs. Chondroitin

| Compound | Efficacy on Joint Pain | Structural Efficacy | Safety Profile |

|---|---|---|---|

| Glucosamine | Significant | High | Excellent |

| Chondroitin | Moderate | Moderate | Excellent |

Propiedades

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWZFWKMSRAUBD-IVMDWMLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Alpha and beta forms are solids; [Merck Index], Solid | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

330 mg/mL | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000009 [mmHg] | |

| Record name | Glucosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The mechanism of action of glucosamine in joint health is unclear, however there are several possible mechanisms that contribute to its therapeutic effects. Because glucosamine is a precursor for glycosaminoglycans, and glycosaminoglycans are a major component of joint cartilage, glucosamine supplements may help to rebuild cartilage and treat the symptoms of arthritis. Some in vitro studies show evidence that glucosamine reduces inflammation via inhibition of interferon gamma and Nuclear factor kappa B subunit 65 (NF-κB p65), improving the symptoms of arthritis and joint pain. Clinical relevance is unknown at this time., When taken up by living cells, glucosamine reacts with ATP to form glucosamine-6-phosphate, the natural precursor of glycosaminoglycans (GAGs) that contain N-acetylglucosamine (keratan sulfate and Hyaluronan) and those that have N-acetylgalactosamine (heparan sulfate and chondroitin sulfate). These GAGs are polysaccharides composed of hexosamines and monosaccharides (e.g., galactose and glucuronic acid) arranged as a linear chain of repeating disaccharide units (such as the glucuronic acid and N-acetylgalactosamine-6-sulfate of chondroitin sulfate). With the exception of hyaluronan, GAGs do not exist alone in nature but are attached to specific "core" proteins, and the composite structures are called proteoglycans (protein-glycosaminoglycans). Both hyaluronan and many different kinds of proteoglycans (such as aggrecan, versican, and syndecan) are abundant throughout the body where they perform diverse functions. | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3416-24-8 | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose, 2-amino-2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 °C | |

| Record name | Glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01296 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCOSAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7469 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001514 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.